Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate
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Overview
Description
Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate is a chemical compound with the molecular formula C16H16N4O2 and a molecular weight of 296.324 g/mol . This compound is part of the benzotriazole family, which is known for its versatility in synthetic organic chemistry due to its stability and reactivity .
Preparation Methods
The synthesis of Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 1H-1,2,3-benzotriazole-1-methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate involves its interaction with molecular targets through various pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity . This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate is unique due to its specific structure and reactivity. Similar compounds include:
1H-Benzotriazole: A versatile synthetic auxiliary used in various organic reactions.
2-Aminobenzotriazole: Known for its improved antibacterial behavior when introduced into other molecules.
Benzotriazole derivatives: These compounds exhibit a wide range of biological activities and are used in medicinal chemistry and material sciences.
This compound stands out due to its specific applications and the unique properties conferred by the benzotriazole moiety.
Properties
IUPAC Name |
ethyl 4-(benzotriazol-1-ylmethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-16(21)12-7-9-13(10-8-12)17-11-20-15-6-4-3-5-14(15)18-19-20/h3-10,17H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXVISRVBOXBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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